molecular formula C23H15ClN2O6 B1236161 2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

Cat. No.: B1236161
M. Wt: 450.8 g/mol
InChI Key: SJUSNSIEIKNHNB-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-[5-[[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-furanyl]benzoic acid is a member of benzoic acids and an organohalogen compound.

Scientific Research Applications

Inhibitory Activity in Aminoglycoside Resistance

2-Chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid has been identified as a potential inhibitor in aminoglycoside resistance, specifically targeting AAC(6')-Ib, an important aminoglycoside resistance enzyme. This compound was found to exhibit micromolar activity in inhibiting the acetylation of kanamycin A, a common aminoglycoside antibiotic (Lin et al., 2013).

Application in Pigment Dispersion for Inkjet Printing

The compound is also explored in the field of pigment dispersion for inkjet applications. It was synthesized and applied to pigments like Pigment Yellow 74 (PY-74) and Pigment Yellow 150 (PY-150), showing improved dispersion properties and storage stability in pigment ink. This application leverages its property to reduce particle aggregation by increasing polarity (Song et al., 2017).

Development of Novel Heterocyclic Ligands

This chemical also plays a role in the development of novel heterocyclic ligands. It has been used to create polydentate heterocyclic with different donor atom systems, contributing to the preparation of new complexes with Pd(II). These complexes have been characterized for their potential applications in various fields including catalysis and pharmaceuticals (Kareem, Mohsein, & Majeed, 2019).

Antimicrobial Activity

Research has been conducted on linked heterocyclics containing this compound, showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This indicates its potential as an effective antimicrobial agent (Reddy et al., 2010).

Properties

Molecular Formula

C23H15ClN2O6

Molecular Weight

450.8 g/mol

IUPAC Name

2-chloro-4-[5-[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H15ClN2O6/c1-12-2-5-14(6-3-12)26-21(28)17(20(27)25-23(26)31)11-15-7-9-19(32-15)13-4-8-16(22(29)30)18(24)10-13/h2-11H,1H3,(H,29,30)(H,25,27,31)/b17-11-

InChI Key

SJUSNSIEIKNHNB-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C(=O)NC2=O

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 4
2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 5
2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

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